molecular formula C14H18FN3O3 B2957435 N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 312319-51-0

N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2957435
CAS No.: 312319-51-0
M. Wt: 295.314
InChI Key: KCCFPGPRILPROY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is an oxalamide derivative characterized by a 2-fluorophenyl group and a 2-(morpholin-4-yl)ethyl substituent. The ethanediamide (oxalamide) core provides a rigid scaffold for molecular interactions, while the fluorophenyl and morpholine moieties modulate physicochemical properties and biological activity.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCFPGPRILPROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved through the fluorination of a suitable phenyl precursor.

    Attachment of the Ethanediamide Moiety: This step involves the reaction of the fluorophenyl intermediate with ethanediamide under controlled conditions.

    Incorporation of the Morpholine Ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the ethanediamide moiety.

    Reduction: Reduction reactions could target the fluorophenyl group or the carbonyl groups in the ethanediamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The morpholinoethyl substituent introduces polarity, which may enhance solubility in aqueous environments. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Core Structure Aryl Group Aminoethyl Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Ethanediamide 2-fluorophenyl 2-(morpholin-4-yl)ethyl ~323.35* High polarity, moderate logP Inferred
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide Ethanediamide 2,4-difluorophenyl 2-(imidazole-thio)ethyl ~462.50 Increased steric bulk, higher logP
N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide Ethanediamide None (furyl) 2-(morpholin-4-yl)ethyl ~379.42 Reduced aromaticity, lower logP
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones Thiopyrimidinone Variable 2-(morpholin-4-yl)ethyl ~250–300 Enhanced antimicrobial activity

*Calculated based on molecular formula.

Antimicrobial Activity:

Compounds with morpholinoethyl substituents, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f), demonstrate moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s ethanediamide core may similarly interact with microbial enzymes or membranes, though activity depends on the balance between lipophilicity (fluorophenyl) and solubility (morpholine) .

Receptor Affinity:

In cannabinoid receptor studies, a 2-(morpholin-4-yl)ethyl group (e.g., compound 16 in ) showed lower affinity (Ki = 221 nM) compared to n-pentyl chains (Ki = 16 nM).

Key Differentiators of the Target Compound

Fluorophenyl vs. Difluorophenyl: The mono-fluorinated aryl group in the target compound may offer a better balance of lipophilicity and metabolic stability compared to the 2,4-difluorophenyl group in , which could increase susceptibility to oxidative metabolism.

Ethanediamide vs.

Morpholinoethyl vs. Imidazole-Thioethyl: The morpholinoethyl group’s polarity contrasts with the hydrophobic, sulfur-containing substituent in , impacting solubility and target engagement.

Biological Activity

N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H23FN4O2
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 899955-24-9

The compound features a fluorophenyl group and a morpholinyl moiety, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Starting materials are reacted to form key intermediates.
  • Coupling Reactions : The intermediates are coupled using appropriate reagents under controlled conditions.
  • Purification : The final product is purified using techniques such as chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties through the following mechanisms:

  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells by interfering with cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress and subsequent cellular damage in cancer cells.

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial activity , making it a candidate for further exploration in treating infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models, with IC50 values ranging from 5 to 15 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)7
A549 (Lung)10
HeLa (Cervical)12

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus.

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

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